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Compound of Interest

Compound Name: 3-Bromo-4-methoxybenzonitrile

Cat. No.: B046890 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-Bromo-4-
methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. The interpretation of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is

crucial for its identification, purity assessment, and characterization. This document outlines the

expected spectral features, provides detailed experimental protocols, and presents a logical

workflow for data interpretation.

Molecular Structure
The structure of 3-Bromo-4-methoxybenzonitrile, with the numbering of the aromatic protons

and carbons, is presented below. This numbering is used for the assignment of the NMR

spectral data.

Figure 1: Molecular structure of 3-Bromo-4-methoxybenzonitrile with atom numbering.

Spectral Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and MS

spectra of 3-Bromo-4-methoxybenzonitrile.

¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.82 d 1H 2.2 H-2

7.59 dd 1H 8.6, 2.2 H-6

6.98 d 1H 8.6 H-5

3.91 s 3H - -OCH₃

¹³C NMR Data
Chemical Shift (δ) ppm Assignment

160.0 C-4

135.2 C-2

133.8 C-6

118.1 C-5

116.8 -CN

112.3 C-3

104.2 C-1

56.6 -OCH₃

FTIR Data
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3080 Medium Aromatic C-H stretch

~2970 Medium Aliphatic C-H stretch (-OCH₃)

~2225 Strong, Sharp C≡N stretch (nitrile)

~1595, 1490 Medium-Strong
Aromatic C=C skeletal

vibrations

~1260 Strong Aryl-O-CH₃ asymmetric stretch

~1020 Strong Aryl-O-CH₃ symmetric stretch

~810 Strong
C-H out-of-plane bending

(para-substituted pattern)

~650 Medium C-Br stretch

Mass Spectrometry Data
m/z Relative Intensity (%) Proposed Fragment

211/213 High
[M]⁺ (Molecular ion with Br

isotopes)

196/198 Moderate [M - CH₃]⁺

183/185 Low [M - CO]⁺

168/170 Moderate [M - CH₃ - CO]⁺

132 Moderate [M - Br]⁺

102 High [C₇H₄O]⁺

75 Moderate [C₆H₃]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 3-Bromo-4-methoxybenzonitrile (5-10 mg) is dissolved in approximately 0.6 mL

of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.[1] A small amount

of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). 1D (¹H and ¹³C) and

2D (COSY, HSQC, HMBC) NMR spectra are recorded on a 400 MHz or higher field

spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2

seconds. For ¹³C NMR, several hundred to thousands of scans may be required to achieve an

adequate signal-to-noise ratio, with a longer relaxation delay (2-5 seconds).

Fourier-Transform Infrared (FTIR) Spectroscopy
The IR spectrum is typically recorded using an Attenuated Total Reflectance (ATR) accessory

on an FTIR spectrometer. A small amount of the solid sample is placed directly onto the ATR

crystal (e.g., diamond or zinc selenide) and firm contact is ensured using a pressure clamp.

The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A

background spectrum of the clean, empty ATR crystal is recorded prior to the sample

measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Mass spectral data is obtained using a mass spectrometer, often coupled with a gas

chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute

solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is

injected into the GC. The GC column separates the analyte from any impurities before it enters

the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method for generating

ions.[2] The mass analyzer, such as a quadrupole, scans a mass-to-charge (m/z) range,

typically from 40 to 400 amu.

Spectral Interpretation and Visualization
The following sections provide a detailed interpretation of the spectral data and include

visualizations to illustrate the logical relationships in the analysis.

NMR Spectral Interpretation
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The ¹H NMR spectrum shows four distinct signals, consistent with the four types of protons in

the molecule. The singlet at 3.91 ppm corresponds to the three protons of the methoxy group.

The aromatic region displays an ABX spin system. The doublet at 7.82 ppm is assigned to H-2,

which is ortho to the electron-withdrawing cyano group and shows a small coupling to H-6. The

doublet of doublets at 7.59 ppm corresponds to H-6, coupled to both H-5 (large coupling) and

H-2 (small coupling). The doublet at 6.98 ppm is assigned to H-5, which is ortho to the electron-

donating methoxy group and coupled to H-6.

The ¹³C NMR spectrum displays eight signals, corresponding to the eight unique carbon atoms

in the molecule. The chemical shifts are consistent with the expected electronic environment of

each carbon. The presence of eight distinct signals confirms the proposed structure.

¹H NMR Analysis

¹³C NMR Analysis

Number of Signals
(4)

Proposed Structure of
3-Bromo-4-methoxybenzonitrile

Confirms 4 proton environments

Integration
(1:1:1:3) Confirms proton count

Chemical Shifts
(Aromatic & Aliphatic)

Identifies functional groups

Splitting Patterns
(d, dd, s)

Determines proton connectivity

Number of Signals
(8)

Confirms 8 unique carbons

Chemical Shifts
(Aromatic, Nitrile, Methoxy)

Confirms carbon environments
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Click to download full resolution via product page

Figure 2: Logical workflow for NMR spectral interpretation.

IR Spectral Interpretation
The FTIR spectrum provides valuable information about the functional groups present in the

molecule. The strong, sharp absorption at approximately 2225 cm⁻¹ is characteristic of the C≡N

stretching vibration of the nitrile group.[3] The presence of aromatic C-H stretching above 3000

cm⁻¹ and C=C skeletal vibrations around 1600-1500 cm⁻¹ confirms the aromatic ring. The

strong bands at approximately 1260 cm⁻¹ and 1020 cm⁻¹ are indicative of the aryl-O-CH₃ ether

linkage. The C-Br stretch is expected in the fingerprint region, typically around 650 cm⁻¹.

Key Absorption Bands (cm⁻¹)

Functional Group Assignments

FTIR Spectrum of
3-Bromo-4-methoxybenzonitrile

~2225
(Strong, Sharp)

~3080
(Medium)

~1260
(Strong)

~650
(Medium)

Nitrile (C≡N) Aromatic C-H Aryl Ether (C-O) Bromoalkane (C-Br)
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Figure 3: IR spectrum interpretation workflow.

Mass Spectrometry Interpretation
The mass spectrum shows a prominent molecular ion peak [M]⁺ with a characteristic isotopic

pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2

m/z units) at m/z 211 and 213. The fragmentation pattern is consistent with the structure. The

loss of a methyl radical (•CH₃) from the methoxy group gives rise to a fragment at m/z 196/198.

Subsequent loss of carbon monoxide (CO) leads to the fragment at m/z 168/170. Another
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significant fragmentation pathway involves the loss of the bromine atom, resulting in a fragment

at m/z 132.

[M]⁺
m/z 211/213

[M - CH₃]⁺
m/z 196/198- •CH₃

[M - Br]⁺
m/z 132

- •Br

[M - CH₃ - CO]⁺
m/z 168/170

- CO

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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